

# Methyl Octadec-9-ynoate: A Technical Guide to Commercial Availability and Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl octadec-9-ynoate*

Cat. No.: *B073151*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl octadec-9-ynoate**, also known as Methyl stearolate. The document details its commercial availability, potential synthesis routes, and significant applications in research, particularly as a metabolic probe. While extensive biological data for this specific molecule is limited in publicly available literature, this guide extrapolates from structurally similar compounds to suggest potential areas of investigation and provides detailed experimental concepts.

## Commercial Availability

**Methyl octadec-9-ynoate** is available from a variety of chemical suppliers, primarily for research and development purposes. The purity and quantity offered can vary among suppliers. Below is a summary of commercially available options.

| Supplier                                        | Purity | Available Quantities | Location      |
|-------------------------------------------------|--------|----------------------|---------------|
| Shanghai Jizhi Biochemical Technology Co., Ltd. | 90%    | 1g                   | China         |
| Alfa Aesar (China) Chemical Co., Ltd.           | -      | -                    | China         |
| Saan Chemical Technology (Shanghai) Co., Ltd.   | -      | -                    | China         |
| Santa Cruz Biotechnology, Inc.                  | -      | -                    | United States |
| Hangzhou J&H Chemical Co., Ltd.                 | >97%   | 1kg                  | China         |
| Career Henan Chemical Co.                       | 98%    | 25kg                 | China         |
| Dayang Chem (Hangzhou) Co., Ltd.                | 98%    | 1kg, 1 ton           | China         |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

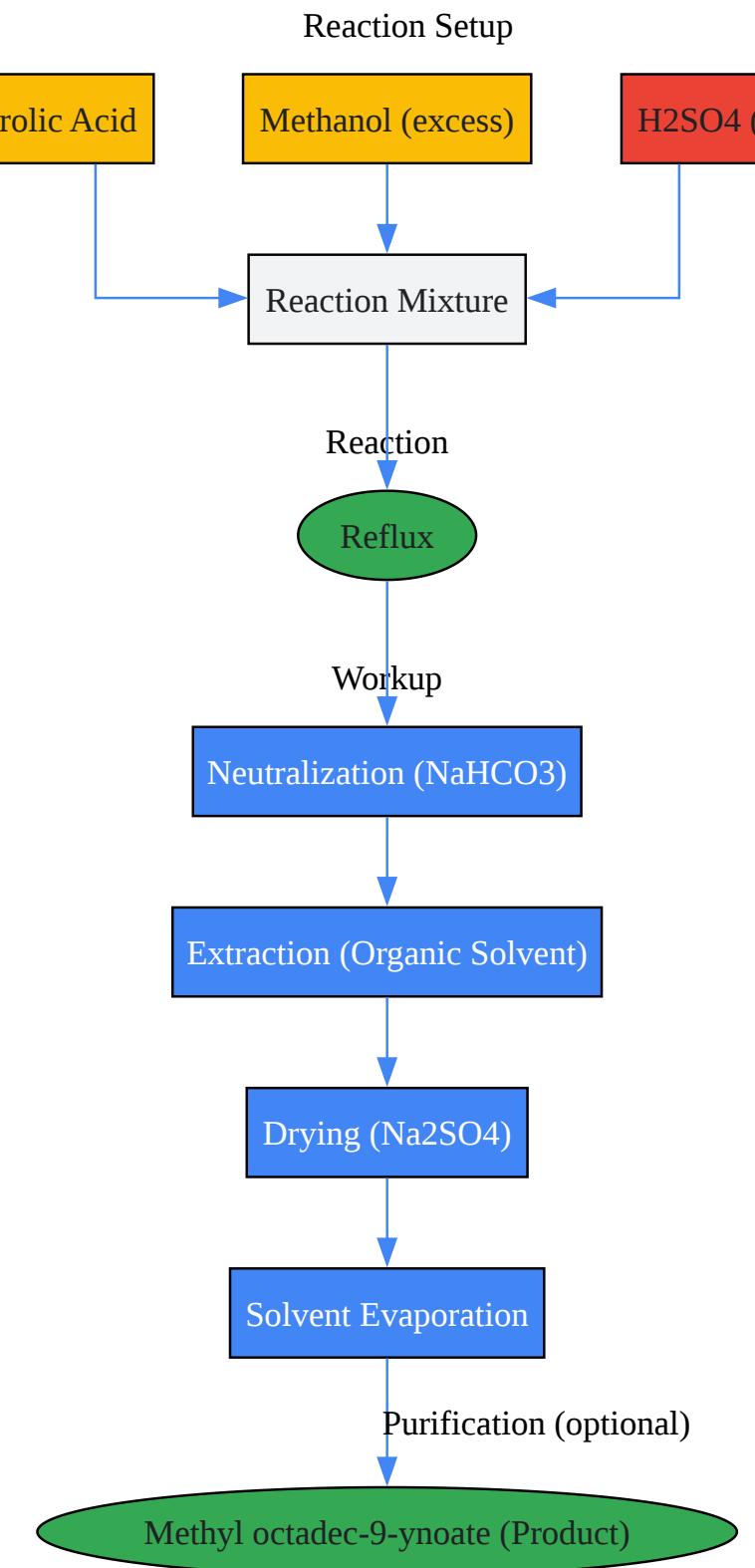
## Synthesis and Chemical Properties

**Methyl octadec-9-yneate** ( $C_{19}H_{34}O_2$ ) is the methyl ester of stearolic acid (octadec-9-yneic acid).<sup>[1]</sup> Its structure features an 18-carbon chain with a triple bond at the 9th position and a methyl ester group at the terminus.

### General Synthesis Protocol: Esterification of Stearolic Acid

A common method for the synthesis of fatty acid methyl esters is the esterification of the corresponding carboxylic acid. The following is a generalized protocol for the synthesis of **Methyl octadec-9-yneate** from stearolic acid.

**Materials:**


- Stearolic acid
- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)
- Organic solvent (e.g., diethyl ether or hexane)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Dissolve stearolic acid in an excess of anhydrous methanol in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.

- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- Wash again with brine (saturated sodium chloride solution).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude **Methyl octadec-9-ynoate**.
- The product can be further purified by column chromatography if necessary.

A study on the synthesis of methyl crepenynate (which also contains an alkyne group) demonstrated that base-catalyzed transesterification can be achieved without affecting the triple bond, offering an alternative synthetic route from the corresponding triglyceride.[\[2\]](#)

[Click to download full resolution via product page](#)

Generalized workflow for the esterification of stearolic acid.

# Research Applications: A Metabolic Probe

The most significant application of **Methyl octadec-9-yneoate** in research stems from the presence of the terminal alkyne group. This functional group acts as a chemical handle for "click chemistry," a set of bioorthogonal reactions that allow for the covalent ligation of molecules in complex biological environments.

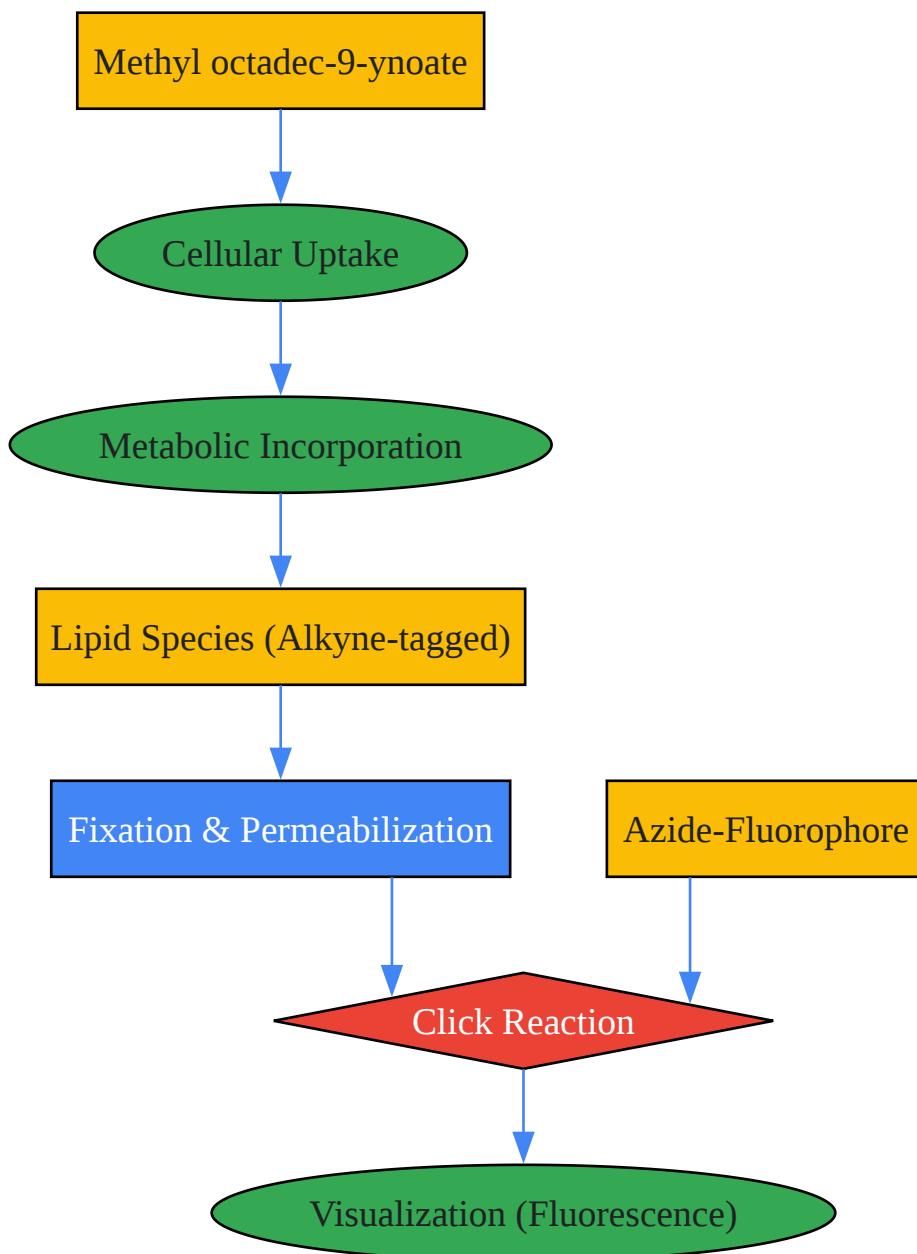
## Metabolic Labeling and Tracing

**Methyl octadec-9-yneoate** can be used as a metabolic tracer to study lipid metabolism.<sup>[3]</sup> Cells can be incubated with the alkyne-containing fatty acid ester, which is then incorporated into various lipid species through metabolic pathways. Subsequently, the alkyne-tagged lipids can be visualized or captured using a reporter molecule containing an azide group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This allows for the identification and quantification of lipids that have incorporated the tracer.

## Experimental Protocol: Cellular Metabolic Labeling

This protocol provides a general method for tracing the metabolic fate of **Methyl octadec-9-yneoate** in cultured cells.

### Materials:


- Cultured cells of interest
- **Methyl octadec-9-yneoate**
- Cell culture medium
- Click chemistry reagents: azide-functionalized reporter molecule (e.g., azide-fluorophore), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
- Fluorescence microscope or flow cytometer

### Procedure:

- Cell Culture and Labeling: Plate cells and allow them to adhere. Treat the cells with a predetermined concentration of **Methyl octadec-9-yneoate** in the culture medium for a

specific duration.

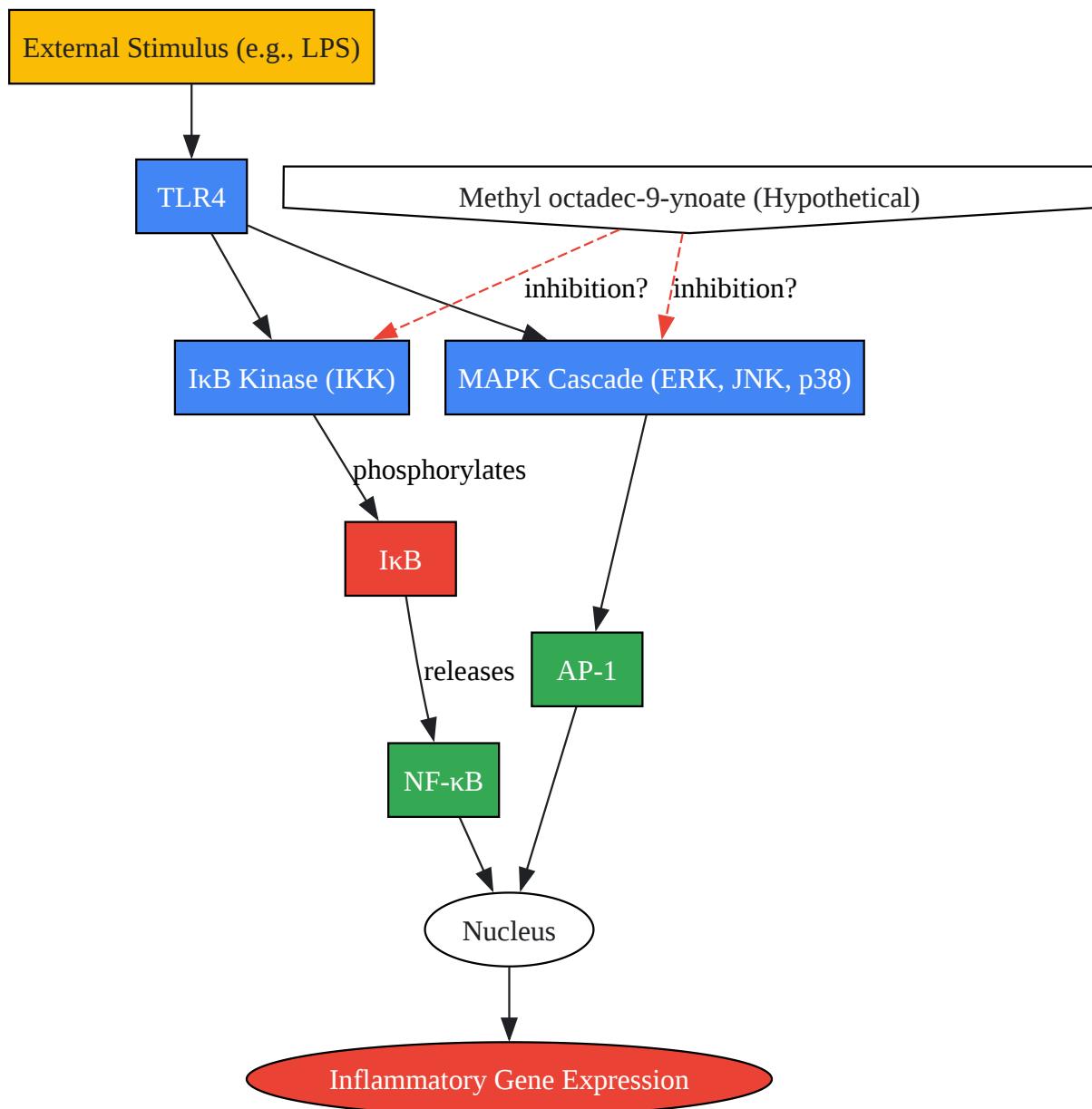
- Cell Fixation and Permeabilization: After incubation, wash the cells with phosphate-buffered saline (PBS), fix them with a suitable fixative (e.g., 4% paraformaldehyde), and then permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS).
- Click Reaction: Prepare the click reaction cocktail containing the azide-fluorophore, copper(II) sulfate, and sodium ascorbate in a suitable buffer. Incubate the fixed and permeabilized cells with the click reaction cocktail.
- Washing and Imaging: Wash the cells to remove excess click chemistry reagents. The incorporated **Methyl octadec-9-yneate**, now tagged with a fluorophore, can be visualized using fluorescence microscopy or quantified by flow cytometry.



[Click to download full resolution via product page](#)

Conceptual workflow for metabolic labeling with **Methyl octadec-9-yneate**.

## Potential Biological Activities and Signaling Pathways


While specific studies on the biological activities of **Methyl octadec-9-yneate** are not abundant, the activities of structurally related fatty acid methyl esters (FAMEs) can provide

insights into potential areas of research.

- **Anti-inflammatory Effects:** Various FAMEs have been reported to possess anti-inflammatory properties. For instance, (E)-9-Octadecenoic Acid Ethyl Ester has been shown to ameliorate inflammatory responses by regulating the MAPK and NF-κB signaling pathways.<sup>[4]</sup> It is plausible that **Methyl octadec-9-ynoate** could be investigated for similar effects.
- **Antioxidant Activity:** Fatty acid methyl esters derived from vegetable oils have demonstrated antioxidant activity.<sup>[5]</sup> The presence of the alkyne group in **Methyl octadec-9-ynoate** might influence its antioxidant potential.
- **Neuroprotective Effects:** Stearic acid methyl ester has been shown to afford neuroprotection and improve functional outcomes after cardiac arrest.<sup>[6]</sup> This suggests that long-chain FAMEs could have roles in the central nervous system.

#### Hypothetical Signaling Pathway Involvement

Given the anti-inflammatory effects of related compounds, a hypothetical area of investigation for **Methyl octadec-9-ynoate** could be its interaction with inflammatory signaling pathways such as the MAPK/NF-κB pathway. This pathway is a central regulator of inflammatory responses.



[Click to download full resolution via product page](#)

Hypothetical modulation of the MAPK/NF-κB pathway by **Methyl octadec-9-ynoate**.

## Conclusion

**Methyl octadec-9-yneate** is a commercially available fatty acid methyl ester with significant potential as a research tool. Its key feature, the alkyne group, makes it an ideal probe for studying lipid metabolism through click chemistry-based approaches. While its specific biological activities are yet to be extensively characterized, the known functions of related FAMEs suggest promising avenues for investigation in areas such as inflammation, oxidative stress, and neuroprotection. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the utility of this versatile molecule.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl octadec-9-yneate | C19H34O2 | CID 534587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stearic acid methyl ester affords neuroprotection and improves functional outcomes after cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl Octadec-9-yneate: A Technical Guide to Commercial Availability and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073151#commercial-availability-of-methyl-octadec-9-yneate>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)